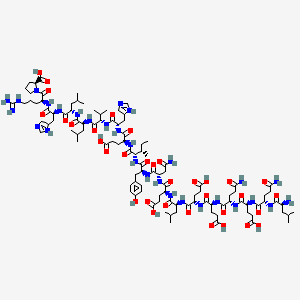

H-Leu-Gln-Glu-Gln-Glu-Glu-Leu-Glu-Asn-Tyr-Ile-Glu-His-Val-Leu-Leu-His-Arg-Pro-OH

Descripción

This 20-residue peptide features a high density of glutamine (Gln) and glutamic acid (Glu) residues, constituting 40% of its sequence. Key structural motifs include:

- N-terminal leucine (Leu): Often associated with hydrophobic interactions.

- C-terminal His-Val-Leu-Leu-His-Arg-Pro: Contains histidine (His) and arginine (Arg), suggesting possible involvement in pH-dependent interactions or receptor binding.

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C106H165N29O34/c1-13-55(12)86(103(166)124-67(28-35-84(148)149)94(157)129-74(44-58-47-114-49-117-58)101(164)133-85(54(10)11)102(165)132-71(41-53(8)9)97(160)127-70(40-52(6)7)96(159)130-73(43-57-46-113-48-116-57)98(161)125-68(16-14-36-115-106(111)112)104(167)135-37-15-17-76(135)105(168)169)134-100(163)72(42-56-18-20-59(136)21-19-56)128-99(162)75(45-79(110)139)131-93(156)66(27-34-83(146)147)123-95(158)69(39-51(4)5)126-92(155)65(26-33-82(144)145)122-91(154)64(25-32-81(142)143)121-89(152)62(23-30-78(109)138)119-90(153)63(24-31-80(140)141)120-88(151)61(22-29-77(108)137)118-87(150)60(107)38-50(2)3/h18-21,46-55,60-76,85-86,136H,13-17,22-45,107H2,1-12H3,(H2,108,137)(H2,109,138)(H2,110,139)(H,113,116)(H,114,117)(H,118,150)(H,119,153)(H,120,151)(H,121,152)(H,122,154)(H,123,158)(H,124,166)(H,125,161)(H,126,155)(H,127,160)(H,128,162)(H,129,157)(H,130,159)(H,131,156)(H,132,165)(H,133,164)(H,134,163)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,168,169)(H4,111,112,115)/t55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRFGSHRPSRNFQ-SFSOQYLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C106H165N29O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2389.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural Comparisons

Table 1: Key Structural Features

*Estimated based on average amino acid mass.

Key Observations:

- Gln/Glu-rich regions : The target compound shares a high Glu/Gln content with dogfish ACTH, which is critical for hormonal activity and receptor interactions .

- Histidine clusters : The His residues in the target and ERC-55 (HDEL motif) suggest pH-sensitive binding or intracellular retention mechanisms .

- Leucine repeats : Both the target and SFLL peptide contain multiple Leu residues, which may stabilize hydrophobic interactions in receptor binding .

Functional Comparisons

Table 2: Functional Attributes

Key Observations:

- Receptor activation: SFLL and dogfish ACTH demonstrate receptor-mediated signaling (thrombin and melanocortin receptors, respectively). The target peptide’s His/Arg-rich C-terminus may similarly engage G-protein-coupled receptors (GPCRs).

- Calcium signaling : Both SFLL and ERC-55 influence Ca²⁺ dynamics, suggesting the target peptide’s Glu-rich regions could modulate Ca²⁺-dependent pathways .

- Intracellular trafficking : ERC-55’s HDEL motif ensures ER retention, while the target peptide lacks this motif but shares His residues, which may mediate alternative localization signals.

Divergences and Unique Features

- Length and complexity : The target peptide is longer than SFLL and H-Glu-Glu-Leu-OH, enabling more complex tertiary interactions.

- Functional ambiguity : Unlike ERC-55 or ACTH, the target’s precise biological role remains uncharacterized in the provided evidence.

- Charge distribution : The Glu/Gln-rich core distinguishes it from SFLL (neutral/charged mix) and ERC-55 (Ca²⁺-binding EF-hands).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.